An In-Depth Technical Guide to the Chemical Properties and Structure of Brimonidine-d4 D-Tartrate
An In-Depth Technical Guide to the Chemical Properties and Structure of Brimonidine-d4 D-Tartrate
This guide provides a comprehensive technical overview of Brimonidine-d4 D-Tartrate, a deuterated analog of the well-established ophthalmic agent, Brimonidine Tartrate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, and the scientific rationale behind the use of this stable isotope-labeled compound.
Section 1: The Role and Rationale of Deuterium Labeling in Pharmaceutical Sciences
The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), is a sophisticated technique in modern medicinal chemistry.[1] This seemingly minor modification, which doubles the mass of the atom by adding a neutron, can have a profound impact on a molecule's pharmacokinetic profile without altering its fundamental shape or interaction with its biological target.[1][2]
The foundational principle behind this utility is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is significantly stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by Cytochrome P450 (CYP450) enzymes, proceed at a slower rate.[1] By strategically placing deuterium at known sites of metabolism—a process often referred to as "metabolic hardening"—researchers can:
-
Improve Metabolic Stability: Slowing down the rate of metabolism can increase the drug's half-life and overall exposure.[1][2][3]
-
Enhance Pharmacokinetic Profiles: This can lead to more favorable dosing regimens and potentially improved patient compliance.[1]
-
Reduce Toxic Metabolites: By altering metabolic pathways, deuterium labeling can decrease the formation of undesirable or reactive metabolites.[3]
Beyond metabolic modulation, deuterated compounds like Brimonidine-d4 D-Tartrate are invaluable as internal standards for quantitative bioanalytical assays, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and chromatographic separation, while their distinct mass allows for precise quantification.[5]
Section 2: Core Chemical Identity and Physicochemical Properties
Brimonidine-d4 D-Tartrate is the deuterium-labeled form of Brimonidine D-Tartrate, specifically labeled with four deuterium atoms on the imidazoline ring.[][7] This specific placement is critical as the imidazoline moiety is a key structural feature.
Chemical Structure
The molecule consists of the deuterated brimonidine base, which is a quinoxaline derivative linked to a 4,4,5,5-tetradeuterio-dihydro-1H-imidazol-2-yl)amino group, complexed with D-tartaric acid.
Table 1: Physicochemical Properties of Brimonidine-d4 D-Tartrate
| Property | Value | References |
| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | [][8] |
| Synonyms | 5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine D-Tartrate | [][9][10] |
| CAS Number | 1316758-27-6 | [4][][7][9] |
| Molecular Formula | C₁₁H₆D₄BrN₅ • C₄H₆O₆ (often written as C₁₅H₁₂D₄BrN₅O₆) | [4][][7][9] |
| Molecular Weight | 446.25 g/mol | [4][][7][9] |
| Appearance | Light yellow to yellow solid | [7] |
| Solubility | Soluble in DMSO (with heating), Methanol (sparingly, with heating), Water (25 mg/mL with sonication) | [4][] |
| Isotopic Purity | Typically ≥98% Deuterium incorporation | [][7] |
| Storage Conditions | Recommended storage at -20°C for long-term stability | [4][][7][11] |
Section 3: Structural Confirmation and Quality Assessment
The confirmation of structure, purity, and isotopic enrichment of Brimonidine-d4 D-Tartrate is paramount. This is typically achieved through a combination of chromatographic and spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for confirming both the molecular weight and the purity of the compound. The mass spectrum will show a molecular ion peak consistent with the deuterated structure (m/z ~446.25), clearly distinguishing it from the unlabeled analog.[7] The chromatographic portion (HPLC) separates the main compound from any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions of the imidazoline ring, while ²H NMR can be used to confirm the presence and location of the deuterium atoms.
Exemplary Protocol: Stability-Indicating HPLC Method for Purity Determination
The following protocol is a robust, self-validating method for assessing the purity of Brimonidine Tartrate and its deuterated analogs. This method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and impurities.
Objective: To determine the purity of Brimonidine-d4 D-Tartrate and quantify any impurities using a validated HPLC-UV method.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Brimonidine-d4 D-Tartrate reference standard.
-
Methanol (HPLC grade).
-
Triethylamine (HPLC grade).
-
Phosphoric acid or other suitable acid for pH adjustment.
-
Water (HPLC grade).
Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer: Dissolve a suitable salt (e.g., potassium phosphate monobasic) in HPLC-grade water. Add 0.5% triethylamine.
-
Adjust the pH of the buffer to 3.5 using phosphoric acid.[12]
-
The mobile phase consists of a mixture of this aqueous buffer and methanol, typically in a ratio of 85:15 (v/v).[12]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Prepare the sample solution by accurately weighing and dissolving the test article in the mobile phase to a known concentration, typically within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area of the main Brimonidine-d4 peak and any impurity peaks.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantify specific impurities by comparing their peak areas to that of a qualified reference standard.
-
Section 4: Pharmacological Context and Mechanism of Action
To appreciate the utility of Brimonidine-d4 D-Tartrate as a research tool, it is essential to understand the pharmacology of its non-deuterated parent compound. Brimonidine is a potent and highly selective alpha-2 (α₂) adrenergic receptor agonist.[13][14][15] It is approximately 1000 times more selective for the α₂ receptor over the α₁ receptor, which minimizes side effects like vasoconstriction and mydriasis that are associated with α₁ agonism.[15][16]
Its primary clinical application is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[][13][17] Brimonidine achieves this through a dual mechanism of action:
-
Reduction of Aqueous Humor Production: It activates α₂ receptors on the ciliary body, which inhibits adenylate cyclase, leading to decreased production of aqueous humor.[13][18][19]
-
Increase of Uveoscleral Outflow: It enhances the drainage of aqueous humor through the secondary, uveoscleral pathway.[13][16][18][19]
This dual action provides a robust and sustained reduction in IOP.[13]
Caption: Logical workflow of Brimonidine's mechanism and the role of its deuterated analog.
Section 5: Stability, Handling, and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity and stability of Brimonidine-d4 D-Tartrate.
-
Storage: The compound should be stored as a solid in a tightly sealed container at -20°C for optimal long-term stability.[4][][7] For short-term storage, 4°C is acceptable.[4][7]
-
Solution Stability: Solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4][7] It is important to note that DMSO is hygroscopic, and moisture contamination can impact solubility; therefore, using fresh, anhydrous DMSO is recommended.[4][14] Aqueous solutions should be prepared fresh.[20]
-
General Handling: The compound is sensitive to high temperatures and strong illumination.[21] Therefore, it should be protected from light and excessive heat. Standard laboratory precautions, including the use of personal protective equipment, should be followed when handling this chemical.
Conclusion
Brimonidine-d4 D-Tartrate is more than just a chemical variant; it is a precision tool for pharmaceutical research and development. Its well-defined chemical structure, characterized by deuterium labeling at the imidazoline ring, makes it an ideal internal standard for bioanalytical studies of Brimonidine. Furthermore, the principles of deuterium labeling it embodies are at the forefront of medicinal chemistry strategies aimed at optimizing drug metabolism and pharmacokinetics. This guide provides the foundational technical knowledge required for scientists to effectively utilize and understand this important compound in their research endeavors.
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